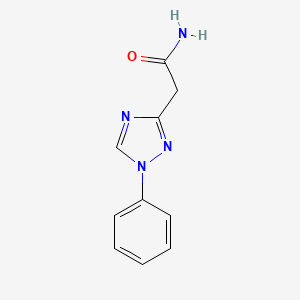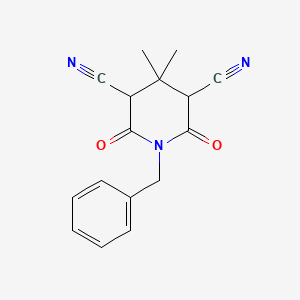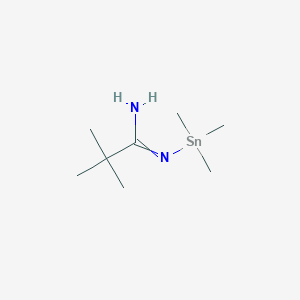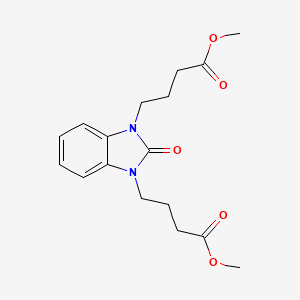
N,N,N-Tritetradecyltetradecan-1-aminium nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Tritetradecyltetradecan-1-aminium nitrate is a quaternary ammonium compound These compounds are known for their surfactant properties, which make them useful in a variety of applications, including detergents, disinfectants, and fabric softeners
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Tritetradecyltetradecan-1-aminium nitrate typically involves the quaternization of N,N,N-Tritetradecyltetradecan-1-amine with a nitrate source. One common method is to react N,N,N-Tritetradecyltetradecan-1-amine with nitric acid under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor continuously, and the product is collected at the other end. This method is efficient and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Tritetradecyltetradecan-1-aminium nitrate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The nitrate ion can be substituted with other anions through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Ion exchange resins in aqueous solutions.
Major Products Formed
Oxidation: The major products are typically oxidized forms of the aminium ion.
Reduction: Reduced forms of the aminium ion.
Substitution: Various substituted quaternary ammonium compounds depending on the anion used.
Scientific Research Applications
N,N,N-Tritetradecyltetradecan-1-aminium nitrate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membranes due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and disinfectants.
Mechanism of Action
The mechanism of action of N,N,N-Tritetradecyltetradecan-1-aminium nitrate involves its surfactant properties. The compound can disrupt cell membranes by integrating into the lipid bilayer, leading to increased permeability and cell lysis. This makes it effective as a disinfectant. In drug delivery, it can enhance the solubility and bioavailability of hydrophobic drugs by forming micelles.
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Tritetradecyltetradecan-1-aminium chloride
- N,N,N-Tritetradecyltetradecan-1-aminium bromide
- N,N,N-Tritetradecyltetradecan-1-aminium sulfate
Uniqueness
Compared to its chloride, bromide, and sulfate counterparts, N,N,N-Tritetradecyltetradecan-1-aminium nitrate has unique properties due to the nitrate ion. The nitrate ion can participate in additional chemical reactions, such as nitration, which can be useful in specific applications. Additionally, the nitrate form may exhibit different solubility and stability characteristics, making it suitable for particular industrial and research applications.
Properties
CAS No. |
63893-37-8 |
|---|---|
Molecular Formula |
C56H116N2O3 |
Molecular Weight |
865.5 g/mol |
IUPAC Name |
tetra(tetradecyl)azanium;nitrate |
InChI |
InChI=1S/C56H116N.NO3/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57(54-50-46-42-38-34-30-26-22-18-14-10-6-2,55-51-47-43-39-35-31-27-23-19-15-11-7-3)56-52-48-44-40-36-32-28-24-20-16-12-8-4;2-1(3)4/h5-56H2,1-4H3;/q+1;-1 |
InChI Key |
JLJNUJBMXKCNEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](CCCCCCCCCCCCCC)(CCCCCCCCCCCCCC)CCCCCCCCCCCCCC.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl[1,2,4]triazolo[3,4-a]phthalazin-9(5H)-one](/img/structure/B14489807.png)
![1-Methyl-2-phenyl-5,10-dihydro-1H-imidazo[1,2-b]isoquinolin-4-ium bromide](/img/structure/B14489810.png)
![Methyldesacetylcolchaminone [French]](/img/structure/B14489814.png)

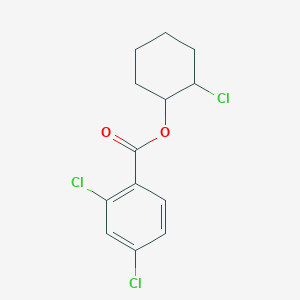
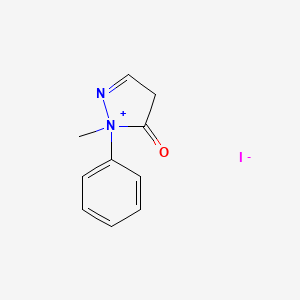
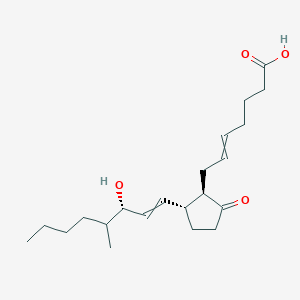


![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]dipropanoic acid](/img/structure/B14489858.png)
